molecular formula C9H9N5 B1276894 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- CAS No. 112556-64-6

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-

Cat. No.: B1276894
CAS No.: 112556-64-6
M. Wt: 187.2 g/mol
InChI Key: RERURPZPVDXIKF-UHFFFAOYSA-N
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Description

This compound belongs to the family of 1,3-butadiene tricarbonitrile derivatives, characterized by a conjugated diene backbone substituted with three cyano groups and additional functional groups. The specific variant, 2-amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile, features an amino group at position 2 and a dimethylamino group at position 4.

Properties

IUPAC Name

2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERURPZPVDXIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408599
Record name 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112556-64-6
Record name 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most widely reported method employs Knoevenagel condensation , a base-catalyzed reaction between a malononitrile derivative and an aldehyde or ketone. This approach is optimized for high yields and regioselectivity.

Key Protocol

  • Reactants :
    • Dimethylamino-substituted aldehyde/ketone : Likely a precursor such as 4-(dimethylamino)acetaldehyde or a related compound.
    • Malononitrile dimer : Formed via base-catalyzed dimerization of malononitrile (e.g., using NaOH or another base).
  • Solvent : 1,4-Dioxane, a polar aprotic solvent that stabilizes intermediates.
  • Conditions :
    • Base catalyst : Typically a tertiary amine (e.g., piperidine) or inorganic base (e.g., NaH).
    • Temperature : Reflux (80–100°C).
  • Yield : 90% as reported in the literature.
Mechanistic Pathway
  • Deprotonation : The base abstracts a proton from the malononitrile dimer, generating an enolate intermediate.
  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the dimethylamino-substituted aldehyde/ketone.
  • Elimination : Water or a leaving group is eliminated, forming the conjugated diene system.
Advantages
  • High yield (90%) and reproducibility.
  • Mild conditions suitable for thermally sensitive intermediates.
Challenges
  • Stereochemical Control : The reaction may produce a mixture of Z and E isomers. The Z-isomer is typically favored under kinetic control.
  • Purification : Crystallization from ethanol or DMF is often required.

Base-Catalyzed Dimerization of Malononitrile

Malononitrile dimerization serves as a precursor step in synthesizing intermediates for further functionalization.

Procedure

  • Reactants : Malononitrile (NC)₂CH₂.
  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • Conditions :
    • Solvent : Aqueous or alcoholic medium.
    • Temperature : Room temperature to reflux.
  • Product : Malononitrile dimer (TCAP, 2-amino-1-propene-1,1,3-tricarbonitrile).
Role in Target Synthesis

The dimer (TCAP) is then reacted with dimethylamino-substituted aldehydes or amines to introduce the dimethylamino group. For example:

  • Reaction with Dimethylamino Aldehyde : Under basic conditions, TCAP undergoes condensation to form the butadiene backbone.

Alternative Approaches

While less documented, other strategies include Michael addition and Wittig reactions .

Michael Addition

  • Reactants : A nitrile-containing enone and a dimethylamino-substituted nucleophile.
  • Conditions : Catalyzed by Lewis acids (e.g., ZnCl₂) or bases.
  • Limitations : Lower yields compared to Knoevenagel methods.

Wittig Reaction

  • Reactants : Phosphorus ylide and a nitrile-containing aldehyde.
  • Outcome : Forms the diene system but requires precise control of ylide reactivity.

Critical Data and Comparative Analysis

Table 1: Synthesis Methods and Parameters

Method Reactants Solvent Catalyst/Base Yield Reference
Knoevenagel Condensation Malononitrile dimer, dimethylamino aldehyde 1,4-Dioxane Piperidine 90%
Base-Catalyzed Dimerization Malononitrile (NaOH) Ethanol/Water NaOH N/A
Michael Addition Nitrile enone, dimethylamino nucleophile Dichloromethane ZnCl₂ <50%

Key Findings

  • Optimal Yield : The Knoevenagel method dominates due to its efficiency and scalability.
  • Stereochemical Purity : The Z-isomer is predominantly formed, as indicated by SMILES notation (CN(C)/C=C(\C#N)/C(=C(C#N)C#N)N).
  • Purification : Recrystallization from DMF or ethanol is essential to isolate the pure compound.

Mechanistic Insights and Challenges

Regioselectivity

The dimethylamino group’s position at the 4-carbon of the butadiene chain is critical for electronic conjugation. The Knoevenagel reaction ensures this regiochemistry by directing the nucleophilic attack to the α-carbon of the malononitrile dimer.

Stability Issues

  • Thermal Sensitivity : The compound may decompose under prolonged heating, necessitating controlled reflux conditions.
  • Hygroscopicity : Storage under inert atmospheres (e.g., nitrogen) is recommended to prevent hydrolysis of nitrile groups.

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- undergoes various types of chemical reactions, including:

    Cycloaddition: This compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Cyclocondensation: It can undergo cyclocondensation reactions to form fused heterocyclic derivatives.

    Cascade/Domino/Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to complex products.

    Multi-Component Reactions: This compound can react with multiple reagents simultaneously to form diverse products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Such as aldehydes and ketones.

    Bases: Such as sodium hydride and sodium alkoxide.

    Acids: Such as hydrochloric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, and highly substituted carbocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

  • Antioxidant and Antibacterial Activities :
    Research has shown that derivatives of 1,3-butadiene compounds exhibit significant antioxidant and antibacterial properties. For instance, compounds synthesized from similar structures have demonstrated effectiveness against various bacterial strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The incorporation of the dimethylamino group enhances the biological activity of these compounds.
  • Enzyme Inhibition :
    The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may serve as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease .

Materials Science

  • Dyes and Conductive Polymers :
    The unique structure of 1,3-butadiene derivatives allows them to be utilized in the development of dyes and conductive polymers. These materials are essential in various applications ranging from electronics to textiles . The incorporation of cyano groups in the structure can enhance the electronic properties of the resulting materials.
  • Sensors :
    The compound's ability to interact with various chemical species makes it suitable for use in sensors. Its derivatives can be designed to detect specific biomolecules or environmental pollutants due to their selective binding properties .

Agricultural Chemistry

  • Pesticide Development :
    Compounds similar to 1,3-butadiene-1,1,3-tricarbonitrile have been explored for their potential use as pesticides. Their biological activity against pests can be harnessed to develop new agrochemicals that are effective yet environmentally friendly .

Case Studies

StudyFocusFindings
Helmy et al., 2011Antioxidant ActivityDemonstrated that certain derivatives show significant antioxidant properties with inhibition rates between 19% to 30% against free radicals .
Székely et al., 2008Antibacterial ActivityFound that specific derivatives exhibited high antibacterial activity against multiple strains .
Molecular Docking StudiesEnzyme InhibitionIdentified potential as an α-glucosidase inhibitor through computational methods .

Mechanism of Action

The mechanism of action of 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- involves its interaction with various molecular targets and pathways. The compound’s multiple nitrile groups and amino group allow it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. Its high reactivity and ability to form stable complexes with other molecules make it an effective tool in molecular dynamics and drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences among analogous 1,3-butadiene tricarbonitrile derivatives:

Compound Name Substituents at Position 4 Molecular Formula Key Functional Features
2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile (Target) Dimethylamino (aliphatic) Not explicitly given (inferred: C₉H₈N₆) Electron-donating dimethylamino group enhances charge transfer properties
2-Amino-4-(4-hydroxyphenyl)-1,3-butadiene-1,1,3-tricarbonitrile 4-Hydroxyphenyl (aromatic) C₁₃H₈N₄O Hydroxyl group increases polarity and H-bonding capacity
Tyrphostin 51 (2-amino-4-(3,4,5-trihydroxyphenyl)- variant) 3,4,5-Trihydroxyphenyl (aromatic) C₁₃H₈N₄O₃ Multiple hydroxyl groups enable kinase inhibition via ATP competition
2-Amino-4-(1-imidazolyl)-1,3-butadiene-1,1,3-tricarbonitrile Imidazolyl (heterocyclic) C₁₀H₆N₆ Heterocyclic substituent enhances coordination with metals

Physicochemical Properties

  • Solubility: The dimethylamino-substituted compound likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its aliphatic substituent, contrasting with the hydroxyphenyl variants, which show higher solubility in aqueous or alcoholic media .
  • Stability: Electron-withdrawing cyano groups stabilize the conjugated system, but the dimethylamino group may reduce oxidative stability compared to hydroxylated derivatives .

Research Findings and Data

Table 1: Key Research Insights on Analogous Compounds

Compound Key Findings Source
Tyrphostin 51 Mixed competitive inhibition of EGFR kinase (IC₅₀ = 0.8 μM); stable at -20°C Journal of Chemistry
4-Hydroxyphenyl variant Synthesized via one-pot condensation (ethanol, reflux); used in dye-sensitized solar cells Molecules (2013)
Imidazolyl variant Exhibits fluorescence quenching in presence of Cu²⁺, suggesting sensor applications The Journal of Chemistry

Biological Activity

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- (CAS Number: 112556-64-6) is a compound of considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H13N5
Molecular Weight253.29 g/mol
Melting Point171-173 °C
Density1.262 g/cm³
SolubilityInsoluble in water

Research indicates that 1,3-butadiene derivatives can exhibit significant biological activities through various mechanisms. The compound is known to stimulate choline acetyltransferase activity, which is crucial for cholinergic neurotransmission. This suggests potential applications in treating cholinergic disorders .

Toxicological Studies

Studies have shown that 1,3-butadiene is a known carcinogen in rodents and may pose similar risks to humans. It is metabolized primarily by cytochrome P450 enzymes to form reactive epoxides that can bind to DNA and proteins, leading to mutagenic effects. The most potent epoxide identified is 1,2:3,4-diepoxybutane (DEB), which has been linked to increased tumorigenesis in animal models .

Case Studies

A notable case study involved the exposure of laboratory mice to varying concentrations of 1,3-butadiene. Results indicated that female mice developed tumors at significantly lower exposure levels compared to males, highlighting gender differences in susceptibility .

In Vitro Studies

In vitro studies have demonstrated that the compound can induce cytotoxicity in various cell lines. For instance, exposure to 1,3-butadiene derivatives resulted in increased levels of reactive oxygen species (ROS), which are implicated in cellular damage and apoptosis .

In Vivo Studies

In vivo studies have shown that chronic exposure to 1,3-butadiene leads to the formation of DNA adducts in tissues, which is a precursor for cancer development. The formation of these adducts was significantly higher in tissues exposed to higher concentrations of the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3-butadiene-1,1,3-tricarbonitrile derivatives, and how can regioselectivity be controlled?

  • Answer: The Wittig alkenylation of 3-(dimethylamino)acroleins is a key method for synthesizing amino-substituted butadiene derivatives. Cycloaddition reactions (e.g., [4+2] with nitroolefins) can further functionalize the core structure. Regioselectivity is influenced by electronic factors (e.g., electron-withdrawing cyano groups) and steric effects of substituents, which direct bond formation during cycloaddition .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of 2-amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile?

  • Answer:

  • IR spectroscopy: Identify nitrile (CN) stretches at ~2200–2250 cm⁻¹ and amino (NH) vibrations at ~3300–3500 cm⁻¹.
  • NMR spectroscopy: Use coupling constants (e.g., 3JHH^3J_{HH}) to confirm stereochemistry. For example, coupling constants in the range of 1–2 Hz indicate trans-configuration in cycloadducts .

Q. What safety measures are critical when handling amino-substituted butadiene tricarbonitriles in laboratory settings?

  • Answer: Follow respiratory protection guidelines (e.g., NIOSH-approved respirators for airborne particulates) and ensure proper ventilation. Store compounds under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Toxicity assessments should prioritize species-specific metabolic pathways due to the compound’s potential carcinogenicity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance the understanding of electronic properties and bioactivity in amino-substituted butadiene tricarbonitriles?

  • Answer:

  • DFT calculations: Model HOMO-LUMO gaps to predict reactivity in cycloaddition or nucleophilic substitution reactions.
  • Molecular docking: Screen interactions with biological targets (e.g., Lanosterol 14α-demethylase for antifungal activity) using software like AutoDock. Compare binding affinities with known inhibitors (e.g., fluconazole) to prioritize synthesis targets .

Q. What mechanistic insights explain the regioselectivity of [4+2] cycloadditions involving 2-amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile?

  • Answer: The electron-deficient tricarbonitrile core acts as a dienophile, favoring endo transition states in Diels-Alder reactions. Substituents like dimethylamino groups stabilize partial charges via resonance, directing regioselectivity. Kinetic studies (e.g., variable-temperature NMR) can validate proposed transition states .

Q. How can contradictions in toxicological data (e.g., species-specific carcinogenicity) be resolved for risk assessment of butadiene derivatives?

  • Answer: Conduct comparative metabolism studies to identify species-specific epoxide metabolites (e.g., 1,2-epoxybutene) using LC-MS. Incorporate updated epidemiological data (e.g., worker exposure studies) and adjust risk models for metabolic activation pathways. Peer-reviewed guidelines (e.g., TCEQ’s AMCVs) provide frameworks for reconciling discrepancies .

Q. What experimental strategies are used to evaluate the inhibitory effects of amino-substituted butadiene tricarbonitriles on tyrosine phosphorylation pathways?

  • Answer:

  • Biochemical assays: Measure inhibition of kinase activity using colorimetric ADP-Glo™ assays.
  • Cellular studies: Use Western blotting to quantify phosphorylated tyrosine levels in treated vs. control cell lines. Reference compounds (e.g., AG 183) serve as positive controls .

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